molecular formula C30H26O13 B600670 Procyanidin CAS No. 20347-71-1

Procyanidin

Cat. No.: B600670
CAS No.: 20347-71-1
M. Wt: 594.5 g/mol
InChI Key: HGVVOUNEGQIPMS-UHFFFAOYSA-N
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Description

Procyanidins are a class of flavonoids known as proanthocyanidins or condensed tannins. These oligomeric compounds are formed from catechin and epicatechin molecules. They are widely distributed in various plants, including apples, maritime pine bark, cinnamon, aronia fruit, cocoa beans, grape seed, grape skin, and red wines . Procyanidins are recognized for their potent antioxidant properties and their role in promoting human health.

Mechanism of Action

Target of Action

Procyanidin, also known as Proanthocyanidins, is a polyphenolic compound that primarily targets the intestinal environment . It interacts with the intestinal microflora , playing a crucial role in the energy metabolism and health status of the host .

Mode of Action

This compound’s interaction with its targets results in various changes. It has been found to regulate ferroptosis , an iron-dependent form of cell death related to lipid peroxide build-up . This regulation occurs via the Nrf2/HO-1/Keap-1 pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the system of antioxidant via adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, this compound treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Pharmacokinetics

Procyanidins are known to have low oral bioavailability . After oral administration, they are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . Approximately 63% of this compound is excreted via urine within 4 days .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also diminishes inflammation in LPS-induced RAW264.7 cells by decreasing the release of inflammatory cytokines and suppressing ferroptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the decomposition of procyanidins in the stomach is highly dependent on the pH value of gastric juice, which is also affected by food intake . Furthermore, the intestinal environment, including the intestinal microflora, plays a significant role in the action of this compound .

Biochemical Analysis

Biochemical Properties

Procyanidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, this compound treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

This compound has a variety of effects on different types of cells and cellular processes. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It has been shown to inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to modulate glucose homeostasis by affecting hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways . Furthermore, it has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a tendency to spontaneously aggregate, forming high-order oligomers . This suggests that its bioactive properties could be attributed to its membranotropic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound intake has been shown to reduce weight gain and improve insulin resistance in obesity and diabetes mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. After ingestion, procyanidins are partially absorbed and metabolized through phase II detoxification . Most procyanidins are degraded by the gut bacteria and metabolized to phenolic acids such as phenyl-γ-valerolactones and phenolic metabolites, which are then absorbed .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. The results of metabolite distributions in organs indicated that the conjugated reaction of free this compound B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

In terms of subcellular localization, this compound has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidins can be synthesized through the polymerization of catechin and epicatechin under controlled conditions. The process typically involves the use of acid catalysts to facilitate the formation of oligomeric structures. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired degree of polymerization.

Industrial Production Methods: Industrial production of procyanidins often involves the extraction from natural sources. For instance, grape seeds and skins are commonly used due to their high procyanidin content. The extraction process includes steps such as crushing, solvent extraction, and purification. Solvents like ethanol or water are used to extract procyanidins, followed by purification techniques such as chromatography to isolate the desired compounds .

Chemical Reactions Analysis

Types of Reactions: Procyanidins undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Procyanidins can be oxidized to form anthocyanidins, such as cyanidin, under oxidative conditions. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert procyanidins into their corresponding flavan-3-ol monomers using reducing agents like sodium borohydride.

    Substitution: Procyanidins can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Major Products:

Scientific Research Applications

Procyanidins have a wide range of applications in scientific research:

Chemistry:

  • Used as antioxidants in various chemical formulations.
  • Studied for their ability to stabilize free radicals and prevent oxidative damage.

Biology:

  • Investigated for their role in plant defense mechanisms.
  • Used as markers for studying plant metabolism and stress responses.

Medicine:

Industry:

Comparison with Similar Compounds

    Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.

    Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.

    Tannins: Larger polymeric forms of procyanidins with astringent properties.

Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .

Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVVOUNEGQIPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858698
Record name Procyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20347-71-1, 4852-22-6
Record name 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20347-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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